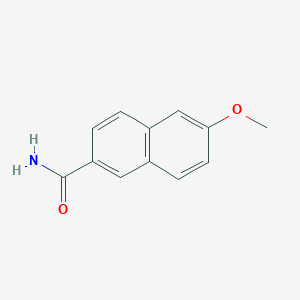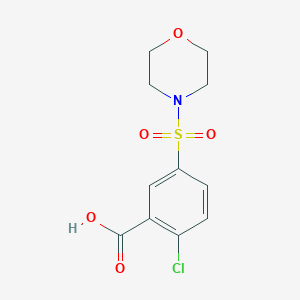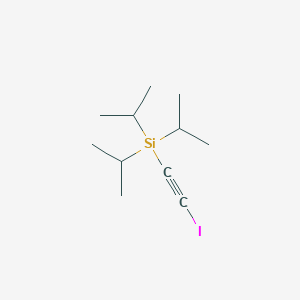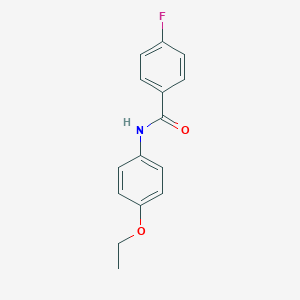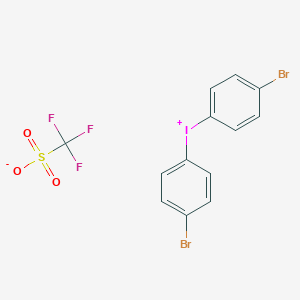
1-(7-Nitro-1H-indol-3-YL)ethanone
Vue d'ensemble
Description
1-(7-Nitro-1H-indol-3-YL)ethanone is a compound with the molecular formula C10H8N2O3 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 1-(7-Nitro-1H-indol-3-YL)ethanone consists of an indole ring substituted with a nitro group at the 7-position and an ethanone group at the 1-position .Applications De Recherche Scientifique
Synthesis and Classification of Indoles
Indoles, including derivatives like 1-(7-Nitro-1H-indol-3-YL)ethanone, have significant importance in organic chemistry due to their presence in various natural and synthetic compounds with biological activity. The synthesis of indoles has been a subject of extensive research, leading to the development of numerous methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, highlighting the diversity of strategies employed to construct the indole nucleus. This classification system aids in understanding the synthesis routes and the historical development of indole chemistry, which is crucial for advancing research in this area Taber & Tirunahari, 2011.
Wastewater Management and Environmental Applications
Recent studies have identified the application of nitrous acid derivatives, such as 1-(7-Nitro-1H-indol-3-YL)ethanone, in improving wastewater management. Duan et al. (2019) explored the use of free nitrous acid (FNA) in controlling sewer corrosion, odor, and enhancing sludge reduction and energy recovery in wastewater systems. The inhibitory and biocidal effects of FNA on microorganisms offer potential environmental benefits, including carbon and energy-efficient nitrogen removal and improved algae harvesting in wastewater treatment processes Duan et al., 2019.
Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) has gained attention due to its relevance in organic synthesis and industrial applications. Tafesh and Weiguny (1996) reviewed the progress in this area, emphasizing the mechanistic understanding and application of CO-induced reduction of nitro groups. This process showcases the versatility of nitro compounds in chemical synthesis and their potential in creating valuable chemical intermediates Tafesh & Weiguny, 1996.
Nitrous Oxide Emission and Environmental Impact
Understanding the emission and impact of nitrous oxide (N2O) from various sources, including the transformation of nitro compounds in environmental settings, is crucial for addressing climate change. Hu et al. (2012) provided an overview of N2O emission from aquaculture, emphasizing the importance of identifying and quantifying sources of N2O to mitigate its contribution to greenhouse gas emissions. This review highlights the role of nitro compounds and their derivatives in environmental processes that affect air quality and global warming Hu et al., 2012.
Orientations Futures
The future directions for research on 1-(7-Nitro-1H-indol-3-YL)ethanone and other indole derivatives are likely to involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of new synthesis methods and the study of their mechanisms of action will also be important areas of future research .
Propriétés
IUPAC Name |
1-(7-nitro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMZEQFBKFBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625317 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Nitro-1H-indol-3-YL)ethanone | |
CAS RN |
165669-21-6 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

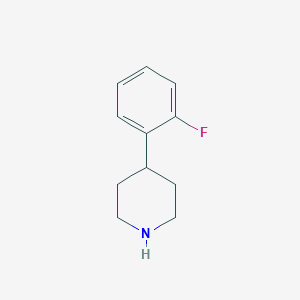
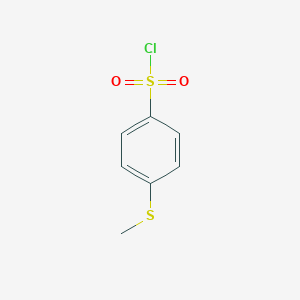
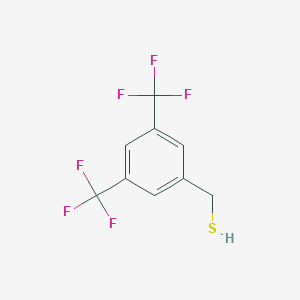
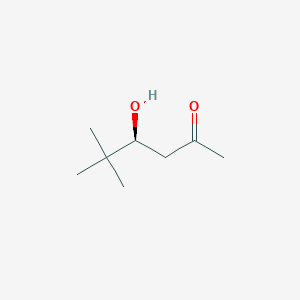
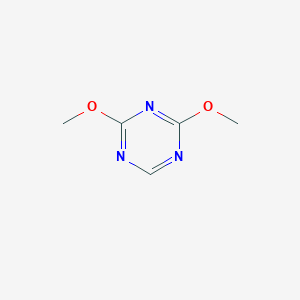
![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
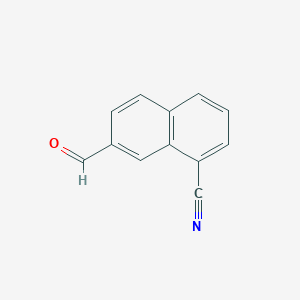
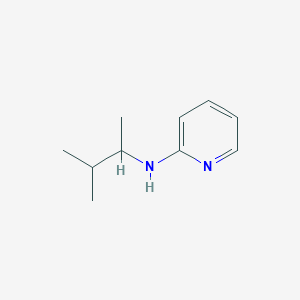
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
